Tri(carboxyethyloxyethyl)amine hydrochloride salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(carboxyethyloxyethyl)amine hydrochloride salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple ethoxy and carboxyethoxy groups, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(carboxyethyloxyethyl)amine hydrochloride salt involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:
Initial Formation: The initial step involves the reaction of ethylene oxide with ethylene glycol to form bis(2-hydroxyethyl)ether.
Carboxylation: The bis(2-hydroxyethyl)ether is then carboxylated using carbon dioxide under high pressure and temperature to form bis(2-carboxyethoxy)ethane.
Amination: The bis(2-carboxyethoxy)ethane undergoes amination with ethylenediamine to form bis[2-(2-carboxyethoxy)ethyl]aminoethane.
Final Reaction: The final step involves the reaction of bis[2-(2-carboxyethoxy)ethyl]aminoethane with 3-chloropropanoic acid under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Tri(carboxyethyloxyethyl)amine hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Tri(carboxyethyloxyethyl)amine hydrochloride salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of biochemical pathways and as a reagent in various biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tri(carboxyethyloxyethyl)amine hydrochloride salt involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis-PEG2-acid: Similar structure with ethoxy and carboxyethoxy groups.
Amino-PEG3-propionic acid: Contains amino and propionic acid groups.
Amino-PEG2-acid: Similar PEG-based structure with amino and carboxylic acid groups.
Uniqueness
Tri(carboxyethyloxyethyl)amine hydrochloride salt is unique due to its specific combination of ethoxy, carboxyethoxy, and amino groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[2-[bis[2-(2-carboxyethoxy)ethyl]amino]ethoxy]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO9.ClH/c17-13(18)1-7-23-10-4-16(5-11-24-8-2-14(19)20)6-12-25-9-3-15(21)22;/h1-12H2,(H,17,18)(H,19,20)(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWGSVGBUIXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN(CCOCCC(=O)O)CCOCCC(=O)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.84 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.